N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
The compound "N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide" is a member of the benzothiazole and benzamide families, which are known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for their antitumor properties and other biological activities. For instance, a series of 2-phenylbenzothiazoles, including 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, has been synthesized and shown to possess potent antiproliferative activity against various cancer cell lines .
Synthesis Analysis
The synthesis of related benzothiazole derivatives typically involves the reaction of o-aminothiophenol dis
Scientific Research Applications
Tyrosinase Inhibition and Antimelanogenesis
Compounds related to the thiazole derivatives have been synthesized and evaluated for their tyrosinase inhibitory effects, a critical factor in antimelanogenesis. The study by Ha et al. (2012) details the synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives showing significant inhibitory activity, suggesting potential applications in treatments targeting hyperpigmentation and related conditions (Ha et al., 2012).
Antibacterial and Anticancer Properties
Further, thiazole derivatives have been reported for their promising antibacterial and anticancer activities. Palkar et al. (2017) synthesized a series of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, showing significant activity against various bacterial strains and non-cytotoxic concentrations towards mammalian cell lines, indicating a potential for antibacterial applications (Palkar et al., 2017).
Fluorescent Chemosensor for Metal Ion Detection
Additionally, novel thiazole derivatives have been developed as fluorescent chemosensors for metal ions, as reported by Salman A. Khan (2020). These derivatives, including pyrazoline-based heterocyclic D-π-A chromophores, have shown efficacy in detecting Fe3+ ions, highlighting their application in environmental monitoring and bioimaging (Salman A. Khan, 2020).
Synthesis and Structural Analysis
The structural and synthetic approaches toward thiazole derivatives provide a foundational understanding for creating more complex molecules with tailored biological activities. For instance, the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles described by Vovk et al. (2010) demonstrates the versatility of thiazole derivatives in chemical synthesis, offering pathways for generating compounds with specific properties (Vovk et al., 2010).
Future Directions
The study of thiazole derivatives is a vibrant field in medicinal chemistry, and new compounds with this motif are constantly being synthesized and evaluated for their biological activity . This particular compound could potentially be studied for its biological activity and could serve as a starting point for the development of new medicinal agents.
properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-24-12-8-9-16(25-2)14(10-12)15-11-28-20(21-15)22-19(23)13-6-5-7-17(26-3)18(13)27-4/h5-11H,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKOPBKYGCYASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
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